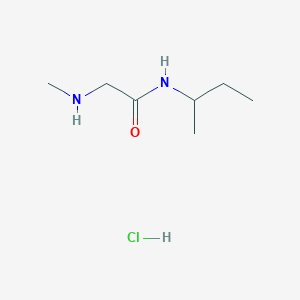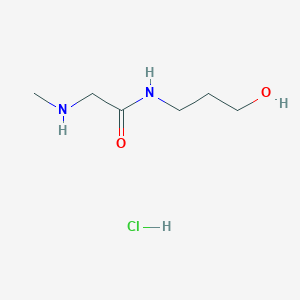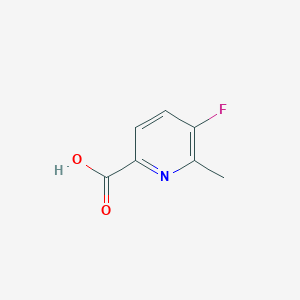
5-Fluoro-6-methylpyridine-2-carboxylic acid
Vue d'ensemble
Description
5-Fluoro-6-methylpyridine-2-carboxylic acid is a chemical compound with the molecular formula C7H6FNO2 . It has a molecular weight of 155.13 . The IUPAC name for this compound is 5-fluoro-6-methyl-2-pyridinecarboxylic acid .
Molecular Structure Analysis
The InChI code for 5-Fluoro-6-methylpyridine-2-carboxylic acid is 1S/C7H6FNO2/c1-4-5(8)2-3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
5-Fluoro-6-methylpyridine-2-carboxylic acid is a solid at room temperature . It should be stored in an inert atmosphere .Applications De Recherche Scientifique
1. Synthesis of Fluorinated Pyridines
- Application : Fluoropyridines are used in the synthesis of various biologically active compounds . They have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
- Methods : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . Specific methods include the Umemoto reaction and Balts-Schiemann reaction .
- Results : The synthesis of these compounds has led to the development of various biologically active compounds .
2. Use in Radiotherapy
- Application : F 18 substituted pyridines are used for local radiotherapy of cancer .
- Methods : Methods for the synthesis of F 18 substituted pyridines are presented .
- Results : These compounds have shown potential in the local radiotherapy of cancer .
3. Use in Agricultural Products
- Application : Fluoropyridines are used in the development of new agricultural products with improved physical, biological, and environmental properties .
- Methods : Fluorine-containing substituents are most commonly incorporated into carbocyclic aromatic rings .
- Results : A large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .
4. Use in Pharmaceutical Products
- Application : About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .
- Methods : High availability of the fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry have rapidly accelerated developments in this field .
- Results : Many fluorinated medicinal candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased .
5. Use in Synthesis of Herbicides and Insecticides
- Application : Fluoropyridines have been used as starting materials for the synthesis of some herbicides and insecticides .
- Methods : The specific methods of synthesis are not detailed in the source, but typically involve chemical reactions that incorporate fluorine atoms into lead structures .
- Results : The resulting compounds have been commercialized as agricultural active ingredients .
6. Use in Preparation of Chelating Ligands
- Application : 6-Methylpyridine-2-carboxylic acid, a compound similar to “5-Fluoro-6-methylpyridine-2-carboxylic acid”, has been used in the preparation of 1,5-cyclooctadiene iridium (I) complexes bearing chelating ligands .
- Methods : The specific methods of preparation are not detailed in the source, but typically involve chemical reactions that form complex structures .
- Results : The resulting complexes have potential applications in various fields, including catalysis .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Propriétés
IUPAC Name |
5-fluoro-6-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-4-5(8)2-3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEGUWBJHQZLDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717126 | |
| Record name | 5-Fluoro-6-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-6-methylpyridine-2-carboxylic acid | |
CAS RN |
1005474-88-3 | |
| Record name | 5-Fluoro-6-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1441845.png)
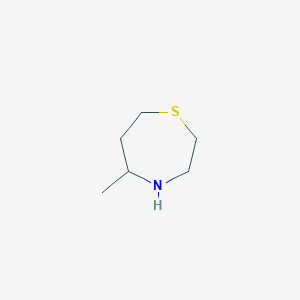

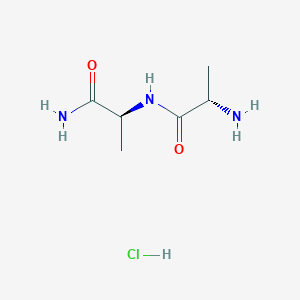
![Pyrazolo[1,5-A]pyridin-2-ylmethanamine](/img/structure/B1441850.png)

![5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine](/img/structure/B1441856.png)
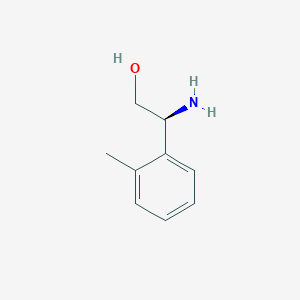
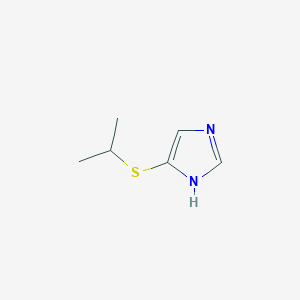


![(3-Hydroxy-1-pyrrolidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1441864.png)
